molecular formula C19H17N3O2S B2659045 4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1795190-91-8

4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2659045
CAS No.: 1795190-91-8
M. Wt: 351.42
InChI Key: LHWCKXLCSDYMBQ-UHFFFAOYSA-N
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Description

4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with an acetamido group and a thiophene-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
  • 4-acetamido-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
  • 4-acetamido-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the thiophene-substituted pyridine moiety, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

4-acetamido-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13(23)22-18-4-2-15(3-5-18)19(24)21-10-14-8-17(11-20-9-14)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWCKXLCSDYMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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